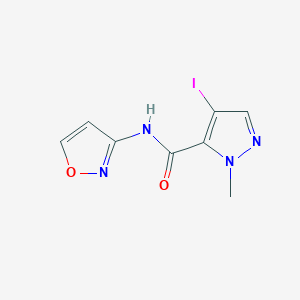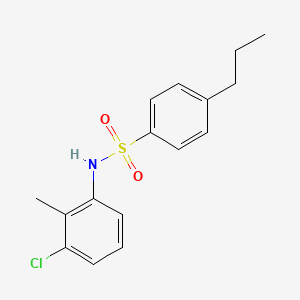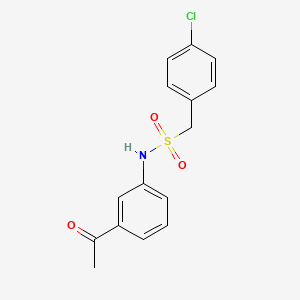
5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(1,1,3,3-tetramethylbutyl)-2-thiophenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a bulky alkyl chain, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,1,3,3-tetramethylbutyl)-2-thiophenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chlorothiophene-2-sulfonyl chloride and 1,1,3,3-tetramethylbutylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under controlled temperature and pressure conditions.
Catalysts and Reagents: Catalysts like triethylamine or pyridine may be used to facilitate the reaction, while reagents such as sodium hydroxide or potassium carbonate can be employed to neutralize the reaction mixture.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-N-(1,1,3,3-tetramethylbutyl)-2-thiophenesulfonamide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(1,1,3,3-tetramethylbutyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or thiols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide, and acetone.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Azides, nitriles, and other substituted derivatives.
Scientific Research Applications
5-Chloro-N-(1,1,3,3-tetramethylbutyl)-2-thiophenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,1,3,3-tetramethylbutyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thiophenesulfonamide: Lacks the bulky alkyl chain, resulting in different chemical properties and reactivity.
N-(1,1,3,3-Tetramethylbutyl)-2-thiophenesulfonamide:
5-Bromo-N-(1,1,3,3-tetramethylbutyl)-2-thiophenesulfonamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
5-Chloro-N-(1,1,3,3-tetramethylbutyl)-2-thiophenesulfonamide is unique due to the presence of both the chlorine atom and the bulky alkyl chain, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C12H20ClNO2S2 |
|---|---|
Molecular Weight |
309.9 g/mol |
IUPAC Name |
5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H20ClNO2S2/c1-11(2,3)8-12(4,5)14-18(15,16)10-7-6-9(13)17-10/h6-7,14H,8H2,1-5H3 |
InChI Key |
CCZFIHFBVUYBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyano-N,N-diethyl-3-methyl-5-{[(4-methylphenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10975902.png)

![methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10975910.png)
![4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B10975915.png)


![3-Chloro-N-{2-[(3-chlorophenyl)formamido]ethyl}benzamide](/img/structure/B10975927.png)
![2-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B10975937.png)

![1-(4-Phenylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10975964.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10975970.png)

![N-(2,5-dimethylphenyl)-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B10975979.png)
![N-[3-(dimethylamino)propyl]-2-methylfuran-3-carboxamide](/img/structure/B10975984.png)
